molecular formula C19H23N5O3 B11125872 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11125872
M. Wt: 369.4 g/mol
InChI Key: ANKWKLLNSVSRDE-UHFFFAOYSA-N
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Description

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Tricyclic Core: This step involves a series of cyclization reactions, often catalyzed by transition metals such as palladium or nickel. The reaction conditions typically include high temperatures and inert atmospheres to prevent unwanted side reactions.

    Introduction of Functional Groups: The functional groups are introduced through various organic reactions such as alkylation, acylation, and amination. These reactions require specific reagents and conditions, such as strong bases or acids, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the tricyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Organic Synthesis: The compound’s tricyclic core makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure and functional groups make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-7-(2-hydroxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-7-(2-ethoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and tricyclic structure, which confer unique chemical and biological properties. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-11(2)21-18(25)13-10-14-17(23(15(13)20)8-9-27-4)22-16-12(3)6-5-7-24(16)19(14)26/h5-7,10-11,20H,8-9H2,1-4H3,(H,21,25)

InChI Key

ANKWKLLNSVSRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC(C)C

Origin of Product

United States

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